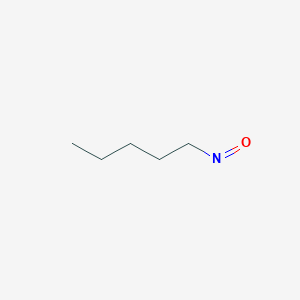
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H8Cl2O3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two hydroxyl groups on the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,5-dichlorobenzoyl chloride and 2,4-dihydroxybenzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Procedure: The 2,5-dichlorobenzoyl chloride is added dropwise to a solution of 2,4-dihydroxybenzene and AlCl3 in dichloromethane. The mixture is stirred at low temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Utilizing industrial-scale purification techniques, such as distillation and crystallization, to obtain high-purity products.
化学反応の分析
Types of Reactions
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
- (2,4-Dihydroxyphenyl)(2,5-dichlorophenyl)methanone
- (2,4-Dihydroxyphenyl)(2,4-dichlorophenyl)methanone
- (2,5-Dihydroxyphenyl)(2,4-dichlorophenyl)methanone
Uniqueness
(2,5-Dichlorophenyl)(2,4-dihydroxyphenyl)methanone is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
835879-75-9 |
|---|---|
分子式 |
C13H8Cl2O3 |
分子量 |
283.10 g/mol |
IUPAC名 |
(2,5-dichlorophenyl)-(2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Cl2O3/c14-7-1-4-11(15)10(5-7)13(18)9-3-2-8(16)6-12(9)17/h1-6,16-17H |
InChIキー |
BKDFZBMZMFIKCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)


![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)


![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)


